molecular formula C12H14Br2N2O2 B2860146 N-(2,4-dibromophenyl)-2-morpholinoacetamide CAS No. 866154-43-0

N-(2,4-dibromophenyl)-2-morpholinoacetamide

Cat. No.: B2860146
CAS No.: 866154-43-0
M. Wt: 378.064
InChI Key: WXVLQCUGMIYWQP-UHFFFAOYSA-N
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Description

“N-(2,4-dibromophenyl)-2-morpholinoacetamide” is a chemical compound that contains a morpholino group and a 2,4-dibromophenyl group attached to an acetamide group. The morpholino group consists of a six-membered ring containing five carbon atoms and one nitrogen atom. The 2,4-dibromophenyl group is a phenyl group (a ring of six carbon atoms) with bromine atoms attached to the 2nd and 4th carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The morpholino ring, the phenyl ring, and the acetamide group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. The presence of the bromine atoms might make the compound reactive towards nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and analytical characterization of morpholine analogues, including derivatives similar to N-(2,4-dibromophenyl)-2-morpholinoacetamide, have been a significant focus. For instance, Colestock et al. (2018) synthesized and characterized a series of arylcyclohexylmorpholines using chromatographic, mass spectrometric, and spectroscopic techniques, providing a foundation for understanding the chemical properties and potential applications of compounds like this compound (Colestock et al., 2018).

Antimicrobial and Antifungal Applications

  • Research has also explored the antimicrobial and antifungal potentials of morpholine derivatives. Gul et al. (2017) investigated the antimicrobial and hemolytic activity of a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, indicating that some compounds exhibited significant activity against selected microbial species (Gul et al., 2017).

Antifungal and Anti-inflammatory Agents

  • Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, highlighting their potential in treating infections caused by Candida species and other fungi. This research underscores the utility of morpholine derivatives in developing new antifungal therapies (Bardiot et al., 2015).

Analgesic and Anti-Inflammatory Applications

  • The development of novel compounds based on the morpholine structure for potential analgesic and anti-inflammatory applications has been a focus of several studies. For example, Nirogi et al. (2019) discovered and developed a novel, potent, selective, and orally active histamine H3 receptor inverse agonist with robust wake-promoting activity, demonstrating the diverse pharmacological potentials of morpholine derivatives (Nirogi et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing bromine atoms can sometimes be hazardous due to the reactivity of bromine .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, for example, future research might focus on testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

N-(2,4-dibromophenyl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Br2N2O2/c13-9-1-2-11(10(14)7-9)15-12(17)8-16-3-5-18-6-4-16/h1-2,7H,3-6,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVLQCUGMIYWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=C(C=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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